molecular formula C11H11NO2 B069662 4,7-Dimethoxyquinoline CAS No. 161327-47-5

4,7-Dimethoxyquinoline

Cat. No. B069662
M. Wt: 189.21 g/mol
InChI Key: PYYVANLRRNVTQS-UHFFFAOYSA-N
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Description

4,7-Dimethoxyquinoline is a type of quinoline, which is a class of organic compounds with a benzene ring fused to a pyridine ring . It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol. It is used as an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of 4,7-Dimethoxyquinoline involves several steps. A preparation method of 4-chloro-6,7-dimethoxyquinoline has been described in a patent . The method includes nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone, condensation of the product with N,N-dimethylformamide dimethyl acetal, reduction cyclization to obtain 4-hydroxy-6,7-dimethoxyquinoline, and chlorination to obtain the final product .


Molecular Structure Analysis

The molecular structure of 4,7-Dimethoxyquinoline consists of a quinoline core with two methoxy groups attached at the 4 and 7 positions . The compound has a molecular weight of 232.23 g/mol .


Chemical Reactions Analysis

4,7-Dimethoxyquinoline can participate in various chemical reactions. For example, it has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium . It has also been used as a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Effects : A derivative of 4,7-Dimethoxyquinoline, specifically 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been studied for its analgesic and anti-inflammatory properties. It showed significant anti-inflammatory effects and can be used in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

  • Hypotensive Properties : Another derivative, 4-amino-6,7-dimethoxyisoquinoline, was synthesized and found to have hypotensive properties in both anesthetized normotensive dogs and unanesthetized renal hypertensive dogs (Wright & Halliday, 1974).

  • Antihypertensive Agents : 2,4-Diamino-6,7-dimethoxyquinoline derivatives have been evaluated for their alpha-adrenoceptor affinity and antihypertensive activity. Most compounds showed high in vitro binding affinities and were effective antihypertensive agents in spontaneously hypertensive rats (Campbell et al., 1988).

  • Antiproliferative Effects in Hepatocellular Carcinoma : A specific compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), demonstrated protective action against hepatocellular carcinoma in rats, indicating its potential as an anticancer therapy (Kumar et al., 2017).

  • Imaging Tumor Proliferation in PET : N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) was evaluated for its safety and feasibility in imaging tumor proliferation in patients with newly diagnosed malignant neoplasms using PET scans (Dehdashti et al., 2013).

  • Antitumor Activity : Various 3-arylisoquinoline derivatives, including those related to 4,7-Dimethoxyquinoline, have been synthesized and evaluated for their antitumor activity against different human cancer cell lines (Cho et al., 1997).

  • Ligand for Cu-catalyzed N-arylation : 4,7-Dimethoxy-1,10-phenanthroline was found to be an efficient ligand for the copper-catalyzed N-arylation of imidazoles, showing good yields in various transformations (Altman & Buchwald, 2006).

  • Immunosuppressive Activity : Certain quinoline derivatives, including 5,7-dimethoxyquinolin-4-yl derivatives, showed significant immunosuppressive activity without notable cytotoxicity, suggesting potential therapeutic applications (Liu et al., 2009).

properties

IUPAC Name

4,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-8-3-4-9-10(7-8)12-6-5-11(9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYVANLRRNVTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609576
Record name 4,7-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxyquinoline

CAS RN

161327-47-5
Record name 4,7-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Cui, H Chai, Y Dong, FD Horgen, B Hansen… - Phytochemistry, 1999 - Elsevier
Bioassay-directed fractionation of a root extract of Acronychia laurifolia (Rutaceae) using the KB-V1 + human tumor cell line led to the isolation of six quinoline alkaloids. One of these …
Number of citations: 41 www.sciencedirect.com
A Rahim, Y Saito, S Fukuyoshi, K Miyake… - Journal of natural …, 2020 - ACS Publications
Five new quinoline alkaloids, paliasanines A–E (1–5), and 17 known compounds (6–22) were isolated from a methanol extract of Melochia umbellata var. deglabrata leaves. Their …
Number of citations: 9 pubs.acs.org
XF Shang, SL Morris‐Natschke, YQ Liu… - Medicinal research …, 2018 - Wiley Online Library
Quinoline and quinazoline alkaloids, two important classes of N‐based heterocyclic compounds, have attracted tremendous attention from researchers worldwide since the 19th century…
Number of citations: 280 onlinelibrary.wiley.com
Y Zhang, WA Guiguemde, M Sigal, F Zhu… - Bioorganic & medicinal …, 2010 - Elsevier
Malaria is endemic in tropical and subtropical regions of Africa, Asia, and the Americas. The increasing prevalence of multi-drug-resistant Plasmodium falciparum drives the ongoing …
Number of citations: 51 www.sciencedirect.com
FD Horgen, RA Edrada, G De Los Reyes, F Agcaoili… - Phytomedicine, 2001 - Elsevier
Study plots totaling 0.2 Ha were established in primary forest in the highlands of central Palawan Island, Philippines. Samples of various anatomical parts [typically leaf + twig (lf/tw), …
Number of citations: 54 www.sciencedirect.com
F Epifano, S Fiorito, S Genovese - Phytochemistry, 2013 - Elsevier
The genus Acronychia (Rutaceae) comprise 44 species, most of which are represented by shrubs and small trees, distributed in a wide geographical area of South-Eastern Asia …
Number of citations: 32 www.sciencedirect.com
NT Son - Mini-Reviews in Organic Chemistry, 2023 - ingentaconnect.com
Background: Acronychia is a genus of medicinal plants that were used traditionally to treat various ailments such as cough, asthma, sores, ulcers, itchy skin, fever, and rheumatism. …
Number of citations: 1 www.ingentaconnect.com
JS Werka - 2005 - search.proquest.com
A pharmaceutical survey of 95 higher plant species from 32 families collected from Monteverde, Costa Rica, has been carried out in this research. Thirty-five percent were found to be …
Number of citations: 0 search.proquest.com
S Radl, H Rezkova, I Obadalova, J Srbek, J Břicháč… - …, 2014 - thieme-connect.com
Two synthetic approaches to the achiral quinoline fragment of simeprevir are described. Both approaches are based on the synthesis of methyl 4-hydroxy-7-methoxy-8-methylquinoline-…
Number of citations: 3 www.thieme-connect.com
JP Michael - Natural Product Reports, 2001 - pubs.rsc.org
A bumper crop of new quinoline alkaloids was reported during the period covered by this review. Table 1 contains a list of these alkaloids and their sources, as well as several known …
Number of citations: 50 pubs.rsc.org

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